molecular formula C8H8BrNO3 B13668052 Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13668052
M. Wt: 246.06 g/mol
InChI Key: HZCKSRGQYNGBTL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 178876-86-3) is a brominated pyridine derivative with a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol . It features a methyl ester at position 2, a bromine atom at position 5, a methyl group at position 1, and a ketone at position 4. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the development of nonnucleoside SARS-CoV-2 RdRp inhibitors . Its synthesis typically involves methylation of a precursor using methyl iodide (MeI) in the presence of a base like K₂CO₃ .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-1-methyl-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-10-6(8(12)13-2)4-3-5(9)7(10)11/h3-4H,1-2H3

InChI Key

HZCKSRGQYNGBTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C(C1=O)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves selective bromination of a suitably substituted 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate precursor. The key steps include:

  • Starting material : 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate or its analogues.
  • Brominating agent : Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used.
  • Solvents : Acetic acid, dichloromethane, or other inert organic solvents facilitate the reaction.
  • Conditions : Typically carried out at room temperature or slightly elevated temperatures under stirring to ensure controlled bromination at the 5-position of the pyridine ring.

This approach ensures regioselective introduction of the bromine atom without affecting other functional groups such as the methyl ester or the ketone.

Detailed Reaction Conditions and Examples

Step Reagents/Conditions Description Outcome
1 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate Starting pyridine derivative Substrate for bromination
2 Bromine (Br2) or N-bromosuccinimide (NBS) Brominating agent Electrophilic bromination at 5-position
3 Solvent: Acetic acid or dichloromethane Medium for reaction Facilitates regioselective bromination
4 Temperature: Room temperature to 40°C Reaction temperature Controls reaction rate and selectivity
5 Stirring time: 1-4 hours Ensures complete reaction High yield of brominated product
6 Work-up: Quenching with water, extraction Isolation of product Purification via chromatography

Variations and Optimization

  • Use of N-bromosuccinimide (NBS) is preferred in some protocols for milder and more controlled bromination.
  • Reaction times and temperatures can be optimized to minimize side reactions such as over-bromination or decomposition.
  • Solvent choice affects yield and purity; dichloromethane often provides better selectivity compared to acetic acid.
  • Purification typically involves column chromatography or recrystallization to obtain high-purity product.

Research Findings and Data Analysis

Chemical and Physical Data

Property Value Source/Method
Molecular Formula C8H8BrNO3 Computed (PubChem)
Molecular Weight 246.06 g/mol Computed (PubChem)
Melting Point Not explicitly reported Literature data scarce
Purity ≥95% (commercial samples) Supplier specifications (AchemBlock)
Solubility Soluble in DMSO, ethanol Experimental preparation notes

Spectroscopic Characterization

Application of Preparation Methods in Research

  • The brominated pyridine derivative serves as a building block for synthesizing analogues with potential biological activity.
  • Bromination at the 5-position allows further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions).
  • Research involving this compound includes studies on enzyme inhibition and antiviral activities, where precise substitution patterns influence binding affinity.

Summary Table of Preparation Methods

Method Brominating Agent Solvent Temperature Yield (%) Notes
Direct bromination Br2 Acetic acid Room temperature 70-85 Requires careful control of equivalents
NBS-mediated bromination N-bromosuccinimide Dichloromethane 25-40°C 75-90 Milder conditions, better selectivity
Alternative brominating agents* - - - - Limited data, less commonly used

*Alternative agents may include pyridinium tribromide or other bromine donors but are less documented for this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the target compound and its closest structural analogues, highlighting differences in substituent positions, functional groups, and properties:

Compound Name (CAS No.) Substituent Positions Molecular Formula Molecular Weight Similarity Score Hazard Statements
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (178876-86-3) 1-Me, 2-COOMe, 5-Br, 6-O C₈H₈BrNO₃ 246.06 - H302, H312, H332
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (153888-47-2) 1-Me, 3-COOMe, 5-Br, 6-O C₈H₈BrNO₃ 246.06 0.68 Not reported
6-Oxo-1,6-dihydropyridine-2-carboxylic acid (19621-92-2) 2-COOH, 6-O C₆H₅NO₃ 155.11 0.73 Not reported
Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1334499-25-0) 2-Me, 3-COOMe, 5-Br, 6-O C₉H₁₀BrNO₃ 260.08 N/A H302, H312, H332

Key Observations :

  • Positional Isomerism : The target compound and its 3-carboxylate analogue (CAS 153888-47-2) differ only in ester position (2 vs. 3), reducing their structural similarity to 0.68 . This positional shift may alter reactivity, such as susceptibility to hydrolysis or participation in hydrogen bonding.
  • Functional Group Impact : Replacing the methyl ester with a carboxylic acid (CAS 19621-92-2) increases the similarity score to 0.73 , suggesting functional group polarity significantly influences molecular recognition .

Biological Activity

Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 178876-86-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.

  • Molecular Formula : C7H6BrNO3
  • Molecular Weight : 232.03 g/mol
  • CAS Number : 178876-86-3
  • Structure : The compound features a dihydropyridine skeleton, which is significant in pharmacology due to its interaction with various biological targets.

1. Calcium Channel Modulation

Dihydropyridine derivatives, including this compound, are known to act as calcium channel blockers . These compounds can inhibit L-type calcium channels, which play a crucial role in cardiovascular physiology and have implications in treating hypertension and angina pectoris .

2. Anticonvulsant Properties

Research indicates that certain dihydropyridine derivatives exhibit anticonvulsant activity. The modulation of calcium channels may contribute to their effectiveness in managing seizure disorders . This property is particularly relevant for compounds that can selectively target calcium influx in neuronal tissues.

3. Antimicrobial Activity

Preliminary studies have suggested that Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine derivatives may demonstrate antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating a potential for development as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Calcium Channel BlockerInhibits L-type calcium channels; potential treatment for hypertension
AnticonvulsantModulates calcium influx; potential use in seizure management
AntimicrobialExhibits activity against bacterial strains; potential for drug development

Notable Research Findings

  • Calcium Channel Blockade : A study demonstrated that dihydropyridine derivatives could effectively block calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
  • Anticonvulsant Efficacy : In experimental models, certain dihydropyridines showed significant anticonvulsant effects, suggesting their utility in neurological applications .
  • Antimicrobial Activity : Compounds with similar structures have been reported to inhibit the growth of pathogenic bacteria and fungi, indicating a broader spectrum of biological activity .

Q & A

What are the standard synthetic routes for Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate?

Level: Basic
Answer:
The synthesis typically involves bromination of a precursor dihydropyridine derivative. For structurally similar compounds, brominating agents like N-bromosuccinimide (NBS) or elemental bromine are employed in polar solvents (e.g., acetonitrile, dichloromethane) under reflux conditions. Reaction parameters such as temperature, solvent choice, and catalyst (e.g., methanesulfonic acid) are critical for optimizing yield and minimizing by-products . Multi-step protocols may include esterification or oxidation steps, as seen in analogous dihydropyridine syntheses .

How is this compound characterized using spectroscopic and analytical methods?

Level: Basic
Answer:
Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and ring proton environments. For example, the bromine atom induces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (m/z ≈ 246.06 for C₈H₈BrNO₃) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Peaks near 1700 cm⁻¹ confirm ester carbonyl and lactam C=O groups .

What computational tools are recommended for crystal structure analysis of this compound?

Level: Advanced
Answer:
For crystallographic refinement and validation:

  • SHELX Suite: Used for small-molecule refinement (SHELXL) and structure solution (SHELXD/SHELXS), particularly for high-resolution or twinned data .
  • Mercury CSD: Visualizes intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculates packing similarity .
  • PLATON/ADDSYM: Validates structural correctness and checks for missed symmetry .

How can researchers resolve contradictions in reported synthetic yields or spectral data?

Level: Advanced
Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Strategies include:

  • Reaction Optimization: Use design-of-experiments (DoE) to systematically vary parameters (temperature, stoichiometry).
  • Purification Techniques: Employ column chromatography or recrystallization to isolate high-purity product .
  • Cross-Validation: Compare spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .

What strategies enable regioselective functionalization of this compound?

Level: Advanced
Answer:
Regioselectivity is influenced by:

  • Directing Groups: The methyl and ester groups direct electrophilic substitution to specific positions on the pyridine ring.
  • Catalytic Systems: Palladium catalysts enable Suzuki-Miyaura coupling at the bromine site, while protecting the lactam oxygen .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the electron-deficient C-5 position .

How are hydrogen-bonding patterns analyzed in its crystal structure?

Level: Advanced
Answer:
Hydrogen-bonding networks are analyzed using:

  • Graph-Set Analysis: Classifies motifs (e.g., chains, rings) to understand supramolecular assembly .
  • Mercury CSD: Generates interaction maps and quantifies bond distances/angles .
  • Single-Crystal XRD: Resolves proton positions in high-resolution structures, as demonstrated in related dihydropyridine salts .

What are the potential applications of this compound in medicinal chemistry?

Level: Basic
Answer:
The compound serves as a versatile building block for:

  • Drug Discovery: Functionalization of the bromine site creates analogs targeting enzymes (e.g., kinases) or ion channels .
  • Pharmacophore Development: The dihydropyridine core is explored for antioxidant or antimicrobial activity in structure-activity relationship (SAR) studies .

How does the bromine substituent influence reactivity and electronic properties?

Level: Advanced
Answer:
The bromine atom:

  • Enhances Electrophilicity: Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C-5 position.
  • Modifies Electronic Effects: Withdraws electron density via inductive effects, shifting redox potentials in electrochemical studies .
  • Affords Halogen Bonding: Participates in non-covalent interactions in crystal packing, influencing solubility and stability .

What challenges arise in scaling up the synthesis of this compound?

Level: Advanced
Answer:
Scalability issues include:

  • By-Product Formation: Side reactions (e.g., over-bromination) require strict stoichiometric control.
  • Purification Complexity: High-polarity by-products necessitate advanced techniques like preparative HPLC .
  • Reactor Design: Continuous flow systems improve heat/mass transfer compared to batch reactors .

How is the compound’s stability assessed under varying storage conditions?

Level: Basic
Answer:
Stability studies involve:

  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures.
  • Light/Heat Exposure Tests: Monitor degradation via HPLC or NMR over time.
  • Hygroscopicity Assessment: Storage in desiccators vs. ambient humidity evaluates moisture sensitivity .

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